
3-(Cyanomethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted with a cyanomethyl group at the 3-position and a carboxylic acid group at the 2-position Furans are a class of heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyanomethyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the cyanomethylation of furan-2-carboxylic acid. This can be achieved through a multi-step process involving the formation of an intermediate, such as a bromomethyl derivative, followed by nucleophilic substitution with a cyanide source.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include alcohols, aldehydes, and reduced furans.
Substitution: Products depend on the nucleophile used, resulting in various substituted furans.
Scientific Research Applications
3-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(cyanomethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
3-(Bromomethyl)furan-2-carboxylic acid: Similar structure but with a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and applications.
Uniqueness: 3-(Cyanomethyl)furan-2-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the furan ring
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-(cyanomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) |
InChI Key |
IDBFLRBSQZYNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
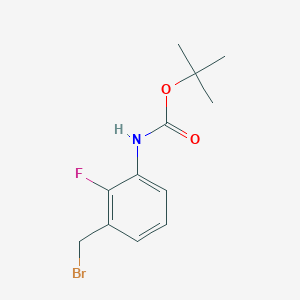
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

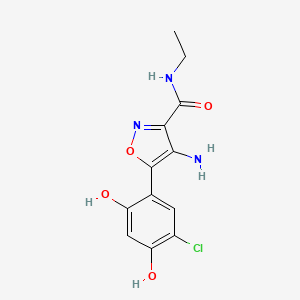
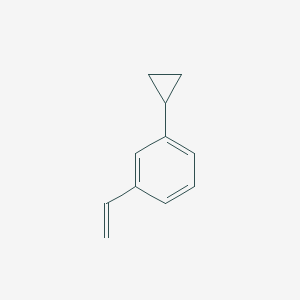
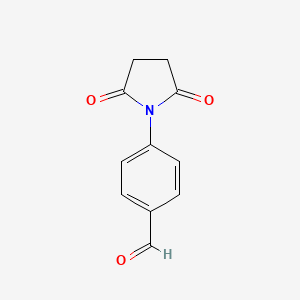
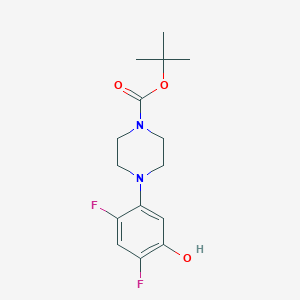

![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
